molecular formula C7H4BF6KO B1426805 Potassium 4-(trifluoromethoxy) phenyltrifluoroborate CAS No. 1394827-04-3

Potassium 4-(trifluoromethoxy) phenyltrifluoroborate

Cat. No.: B1426805
CAS No.: 1394827-04-3
M. Wt: 268.01 g/mol
InChI Key: BFEGKJHJOWBGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 4-(trifluoromethoxy) phenyltrifluoroborate is an organoboron compound that has gained significant attention in recent years due to its unique properties and versatile applications in organic synthesis. This compound is known for its stability, ease of handling, and ability to participate in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Potassium 4-(trifluoromethoxy) phenyltrifluoroborate typically involves the reaction of 4-(trifluoromethoxy) phenylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as water or methanol. The reaction conditions are mild, and the product is obtained in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Mechanism of Action

The mechanism of action of Potassium 4-(trifluoromethoxy) phenyltrifluoroborate involves its ability to participate in cross-coupling reactions. The compound acts as a source of the aryl group, which is transferred to the palladium catalyst during the reaction. The palladium catalyst then facilitates the formation of a carbon-carbon bond between the aryl group and the aryl halide, resulting in the formation of a biaryl compound .

Comparison with Similar Compounds

Potassium 4-(trifluoromethoxy) phenyltrifluoroborate is unique compared to other similar compounds due to its stability, ease of handling, and versatility in chemical reactions. Similar compounds include:

Properties

IUPAC Name

potassium;trifluoro-[4-(trifluoromethoxy)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF6O.K/c9-7(10,11)15-6-3-1-5(2-4-6)8(12,13)14;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEGKJHJOWBGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF6KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 4-(trifluoromethoxy) phenyltrifluoroborate
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Potassium 4-(trifluoromethoxy) phenyltrifluoroborate

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